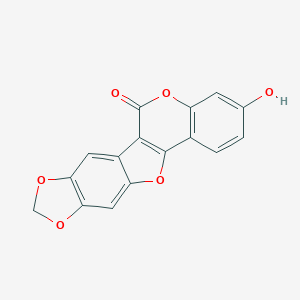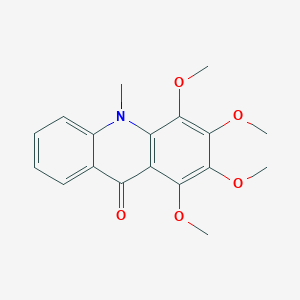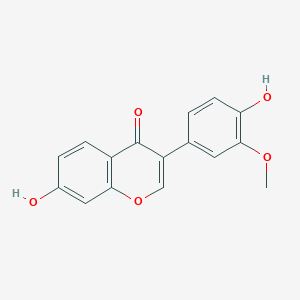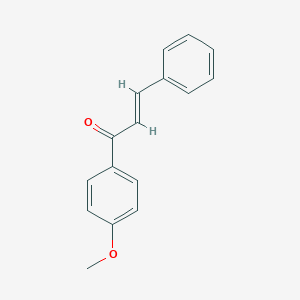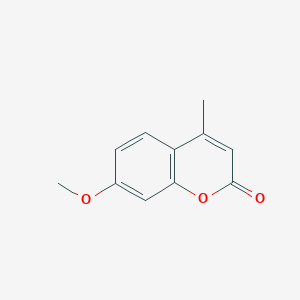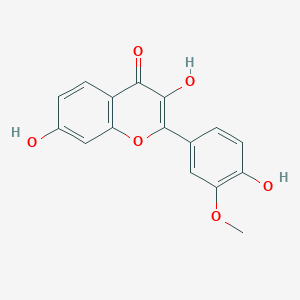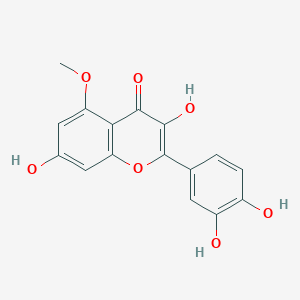
Azaleatin
Vue d'ensemble
Description
L’azaléatine est un composé chimique classé comme un flavonol O-méthylé, un type de flavonoïde. Elle a été isolée pour la première fois des fleurs de Rhododendron mucronatum en 1956 et a depuis été retrouvée dans diverses autres espèces, notamment Plumbago capensis, Ceratostigma willmottiana et Carya pecan . L’azaléatine est connue pour sa structure distinctive, qui comprend plusieurs groupes hydroxyle et un groupe méthoxy.
Mécanisme D'action
L’azaléatine exerce ses effets par le biais de divers mécanismes moléculaires :
Activité antioxydante : L’azaléatine piège les radicaux libres et réduit le stress oxydatif en cédant des atomes d’hydrogène provenant de ses groupes hydroxyle.
Inhibition enzymatique : Elle inhibe des enzymes comme l’α-amylase en se liant à leurs sites actifs, réduisant ainsi leur activité.
Neuroprotection : L’azaléatine inhibe la glutaminyl cyclase humaine, qui est impliquée dans la formation de peptides neurotoxiques liés à la maladie d’Alzheimer.
Analyse Biochimique
Biochemical Properties
Azaleatin has been found to exhibit inhibitory activity against human glutaminyl cyclase (hQC), a key enzyme involved in the pathogenesis of Alzheimer’s disease . The binding affinity and molecular interactions of this compound with hQC have been analyzed, providing insights into its biochemical properties .
Cellular Effects
They can interact with cell signaling pathways, influence gene expression, and affect cellular metabolism
Molecular Mechanism
This compound has been found to inhibit hQC, which is linked to the amyloidogenic process that leads to the initiation of Alzheimer’s disease . The binding affinity and molecular interactions of this compound with hQC have been analyzed, providing insights into its molecular mechanism .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway . It is produced by the methylation of hydroxyl groups of flavonoids by O-methyltransferases
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’azaléatine peut être synthétisée en utilisant des groupes protecteurs méthoxyméthyle (MOM). La synthèse implique la méthylation de la quercétine, un flavonoïde naturel, en utilisant du chlorure de méthoxyméthyle en présence d’une base . La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de la température ambiante à 45 °C et le pH étant neutre à légèrement basique.
Méthodes de production industrielle
La production industrielle de l’azaléatine implique l’extraction de la quercétine à partir de sources végétales, suivie de sa méthylation en utilisant des réactifs chimiques. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. L’utilisation de biocatalyseurs, tels que les flavonoïde-O-méthyltransférases, a également été explorée pour améliorer l’efficacité du processus de méthylation .
Analyse Des Réactions Chimiques
Types de réactions
L’azaléatine subit diverses réactions chimiques, notamment :
Oxydation : L’azaléatine peut être oxydée pour former des quinones et d’autres produits d’oxydation.
Réduction : La réduction de l’azaléatine peut conduire à la formation de dihydroflavonols.
Substitution : L’azaléatine peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle et méthoxy.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent réagir avec l’azaléatine en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’azaléatine, tels que les quinones, les dihydroflavonols et les flavonols substitués.
Applications de la recherche scientifique
Chimie : L’azaléatine est utilisée comme précurseur pour la synthèse d’autres dérivés de flavonoïdes.
Médecine : L’azaléatine s’est avérée prometteuse pour inhiber des enzymes comme l’α-amylase, ce qui en fait un candidat pour la prise en charge du diabète.
Industrie : L’azaléatine est utilisée dans la formulation de compléments alimentaires et de cosmétiques en raison de ses propriétés antioxydantes.
Applications De Recherche Scientifique
Chemistry: Azaleatin is used as a precursor for the synthesis of other flavonoid derivatives.
Medicine: This compound has shown potential in inhibiting enzymes like α-amylase, making it a candidate for managing diabetes.
Industry: this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Comparaison Avec Des Composés Similaires
L’azaléatine est comparée à d’autres flavonoïdes similaires, tels que :
Isorhamnétine : Semblable à l’azaléatine, l’isorhamnétine est un flavonol méthylé présentant des propriétés antioxydantes.
Tamaricétine : Un autre flavonol méthylé, la tamaricétine partage des similitudes structurales avec l’azaléatine mais diffère par la position du groupe méthoxy.
La structure unique de l’azaléatine, avec son arrangement spécifique des groupes hydroxyle et méthoxy, contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAXROZAXAEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200945 | |
| Record name | 5-O-Methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-51-1 | |
| Record name | Azaleatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-Methylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-Methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZALEATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




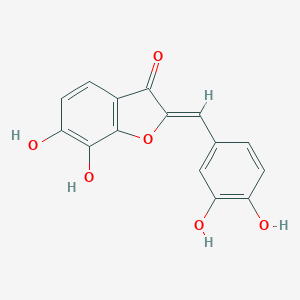
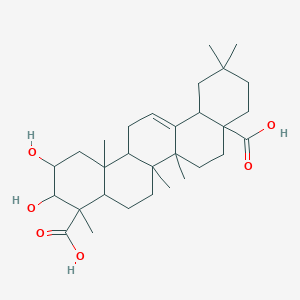
![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
